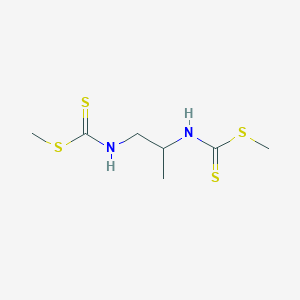
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester typically involves the reaction of dimethylamine with carbon disulfide, followed by the addition of methyl iodide . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into simpler thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives .
科学的研究の応用
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential antifungal properties and its role in inhibiting certain biological pathways.
Medicine: Investigated for its potential therapeutic applications in treating fungal infections.
作用機序
The mechanism of action of (1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester involves its interaction with specific molecular targets, such as enzymes involved in fungal cell wall synthesis. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of fungal cells. The pathways involved include the inhibition of key enzymes like chitin synthase and glucan synthase.
類似化合物との比較
Similar Compounds
Carbamodithioic Acid Dimethyl Ester: Similar in structure but lacks the additional methyl group.
Methyl Dimethyldithiocarbamate: Another related compound with similar functional groups.
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Shares some structural similarities but differs in its aromatic nature
Uniqueness
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
特性
CAS番号 |
80555-60-8 |
|---|---|
分子式 |
C7H14N2S4 |
分子量 |
254.5 g/mol |
IUPAC名 |
methyl N-[1-(methylsulfanylcarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C7H14N2S4/c1-5(9-7(11)13-3)4-8-6(10)12-2/h5H,4H2,1-3H3,(H,8,10)(H,9,11) |
InChIキー |
GOMJEJQEUFBFHF-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=S)SC)NC(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


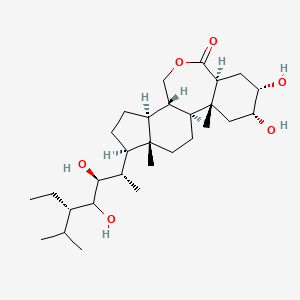

![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)
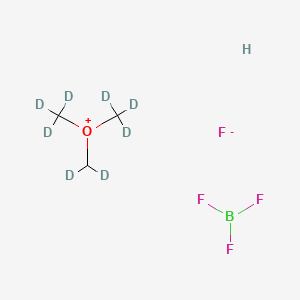
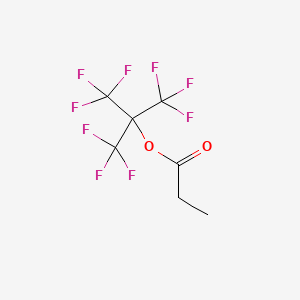
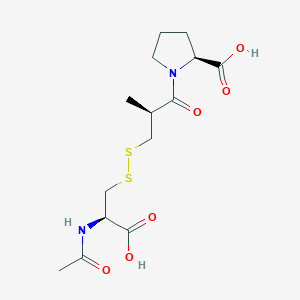

![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
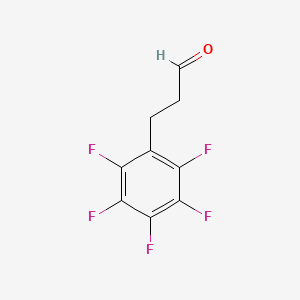
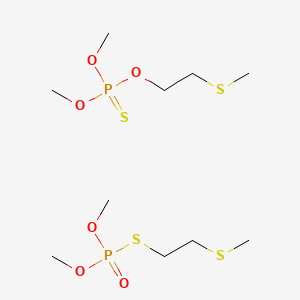

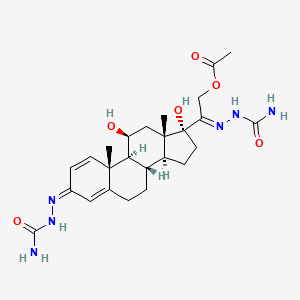
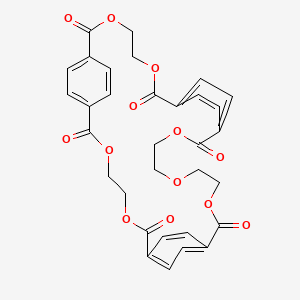
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
